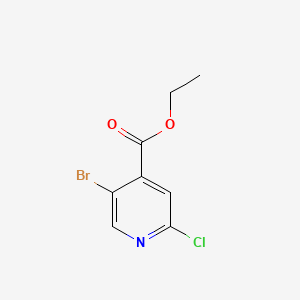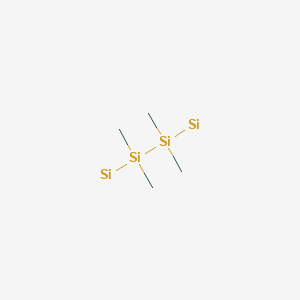
8-Bromo-5-metoxiquinolin-4-ol
Descripción general
Descripción
8-Bromo-5-methoxyquinolin-4-ol: is a chemical compound with the molecular formula C10H8BrNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Aplicaciones Científicas De Investigación
Chemistry: 8-Bromo-5-methoxyquinolin-4-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological macromolecules. It can serve as a probe to investigate enzyme activities and binding affinities.
Medicine: The compound has potential therapeutic applications due to its structural similarity to other biologically active quinoline derivatives. It is being explored for its antimicrobial, antiviral, and anticancer properties.
Industry: In the industrial sector, 8-Bromo-5-methoxyquinolin-4-ol is used in the development of dyes, pigments, and other specialty chemicals. Its bromine and methoxy functional groups provide unique properties that are valuable in material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-methoxyquinolin-4-ol typically involves the bromination of 5-methoxyquinolin-4-ol. One common method includes the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of 8-Bromo-5-methoxyquinolin-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 8-Bromo-5-methoxyquinolin-4-ol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of 8-bromo-5-methoxyquinoline. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The bromine atom in 8-Bromo-5-methoxyquinolin-4-ol can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 8-Bromo-5-methoxyquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 8-Bromo-5-methoxyquinolin-4-ol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
5-Methoxyquinolin-4-ol: Lacks the bromine atom, which can significantly alter its chemical reactivity and biological activity.
8-Bromoquinolin-4-ol: Lacks the methoxy group, which affects its solubility and interaction with biological targets.
5,8-Dibromoquinolin-4-ol: Contains an additional bromine atom, which can enhance its reactivity but may also increase toxicity.
Uniqueness: 8-Bromo-5-methoxyquinolin-4-ol is unique due to the presence of both bromine and methoxy functional groups. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications. The bromine atom enhances its electrophilic properties, while the methoxy group increases its solubility and potential for hydrogen bonding.
Propiedades
IUPAC Name |
8-bromo-5-methoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-8-3-2-6(11)10-9(8)7(13)4-5-12-10/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYLXPGUZHOYLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=O)C=CNC2=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677797 | |
| Record name | 8-Bromo-5-methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643069-40-3, 161405-28-3 | |
| Record name | 8-Bromo-5-methoxy-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643069-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-5-methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azabicyclo[2.2.1]heptane-3-carboxaldehyde,oxime,exo-(9CI)](/img/new.no-structure.jpg)











![7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B596828.png)
